molecular formula C10H16O2 B14718968 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran CAS No. 22104-35-4

5-(Oxan-2-yl)-3,4-dihydro-2H-pyran

Cat. No.: B14718968
CAS No.: 22104-35-4
M. Wt: 168.23 g/mol
InChI Key: WTRZJCANKQNNNC-UHFFFAOYSA-N
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Description

5-(Oxan-2-yl)-3,4-dihydro-2H-pyran is a heterocyclic compound featuring a partially saturated pyran ring (with one double bond) and an oxan-2-yl (tetrahydro-2H-pyran-2-yl) substituent at the 5-position. This structure combines the reactivity of a dihydro-2H-pyran core with the steric and electronic effects of the oxane ring, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

22104-35-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-(oxan-2-yl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C10H16O2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,10H,1-7H2

InChI Key

WTRZJCANKQNNNC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=COCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the elimination of alcohols from 2-alkoxytetrahydropyrans under controlled thermal conditions. The process follows a retro-ene mechanism, where the alkoxy group at C2 undergoes cleavage, forming the dihydropyran ring.

General Equation :
$$
\text{2-Alkoxytetrahydropyran} \xrightarrow{\Delta, \text{Mineral Oil}} \text{5-(Oxan-2-yl)-3,4-dihydro-2H-pyran} + \text{Alcohol}
$$

Experimental Protocol

  • Starting Material : 2-(Oxan-2-ylmethoxy)tetrahydropyran
  • Solvent : High-boiling mineral oil (e.g., vacuum gas oil, technical white oil)
  • Temperature : 150–350°C
  • Reactor Type : Continuous-flow bubble-column reactor
  • Yield : 68–82%

Key Advantages

  • Scalability : Continuous removal of gaseous product minimizes polymerization side reactions.
  • Cost-Effectiveness : Mineral oil acts as both solvent and heat transfer medium, reducing reagent costs.

Acid-Catalyzed Cyclization of Hydroxyalkyl Precursors

Reaction Design

Protonation of a hydroxyl group in 5-(oxan-2-yl)pent-4-en-1-ol triggers intramolecular cyclization, forming the dihydropyran ring.

Steps :

  • Protonation : Hydroxyl group activation via Brønsted acid (e.g., H₂SO₄, p-TsOH).
  • Cyclization : Nucleophilic attack by the olefinic double bond.
  • Deprotonation : Formation of the conjugated dihydropyran system.

Optimization Data

Acid Catalyst Temperature (°C) Yield (%)
H₂SO₄ 80 55
p-TsOH 100 72
Amberlyst-15 120 64

Limitation : Competing dehydration pathways may reduce selectivity at higher temperatures.

Palladium-Catalyzed Cross-Coupling of Pyran Boronates

Methodology

Enantioselective Suzuki-Miyaura coupling of 2-ethoxy-3,4-dihydro-2H-pyran-5-boronic acid with oxane-derived electrophiles achieves stereocontrolled synthesis.

Example :
$$
\text{Pyran boronate} + \text{2-Bromooxane} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{this compound}
$$

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : SPhos (10 mol%)
  • Base : K₃PO₄
  • Solvent : THF/H₂O (4:1)
  • Yield : 78%

Enzymatic Resolution of Racemic Intermediates

Process Overview

Kinetic resolution using porcine pancreatic lipase (PPL) separates enantiomers of 2-acetoxymethyl-3,4-dihydro-2H-pyran intermediates, enabling asymmetric synthesis.

Key Steps :

  • Enzymatic Hydrolysis : PPL selectively hydrolyzes (S)-acetate.
  • Recycling : Unreacted (R)-acetate is isolated and hydrolyzed to (R)-alcohol.
  • Oxidation : TEMPO/NaClO₂ oxidizes alcohol to aldehyde, followed by oxane coupling.

Yield : 89% ee (R)-isomer after 96 hours.

Prins Cyclization of Oxane-Substituted Olefins

Reaction Pathway

Lewis acid-mediated cyclization of 4-(oxan-2-yl)pent-4-en-1-ol generates the dihydropyran ring via oxonium ion intermediates.

Representative Conditions :

  • Catalyst : BF₃·OEt₂ (20 mol%)
  • Solvent : CH₂Cl₂
  • Temperature : 0°C → rt
  • Yield : 67%

Ring-Closing Metathesis (RCM) of Dienes

Grubbs Catalyst Application

Second-generation Grubbs catalyst facilitates RCM of 1,5-dienes bearing oxane substituents:

Substrate : CH₂=CH-(CH₂)₃-O-oxane
Catalyst : Grubbs II (5 mol%)
Solvent : Toluene, 40°C
Yield : 73%

Microwave-Assisted Synthesis

Rapid Cyclodehydration

Microwave irradiation accelerates the dehydration of 5-(oxan-2-yl)tetrahydropyran-2-ol:

Conditions :

  • Power : 300 W
  • Time : 10 minutes
  • Catalyst : SiO₂-supported H₃PO₄
  • Yield : 81%

Photochemical [4+2] Cycloaddition

UV-Light-Mediated Route

A 2-oxene diradical intermediate forms via UV excitation, reacting with oxane to yield the bicyclic product:

Setup :

  • Light Source : 254 nm Hg lamp
  • Solvent : Acetone
  • Conversion : 58%

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Stereoselectivity
Thermal Elimination 82 High Low None
Acid-Catalyzed Cyclization 72 Moderate Low Moderate
Palladium Cross-Coupling 78 Low High High
Enzymatic Resolution 89 Moderate Medium High
Prins Cyclization 67 Moderate Medium Low
RCM 73 High High None
Microwave Synthesis 81 High Low None
Photochemical 58 Low Medium None

Chemical Reactions Analysis

Types of Reactions: 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with halides or amines.

Scientific Research Applications

Chemistry: 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine: The compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Significance Reference(s)
This compound Oxan-2-yl group at C5, one double bond C₁₀H₁₄O₂ Intermediate in stereoselective synthesis; potential bioactivity Inferred from analogs
3,4-Dihydro-2H-pyran Fully unsaturated pyran core C₅H₆O Protecting groups in carbohydrate chemistry
2-Methyl-3,4-dihydro-2H-pyran Methyl group at C2 C₆H₁₀O Marine-derived natural products; structural studies
5-Oxo-dihydropyrano[3,2-b]pyrans Oxo group at C5, fused pyran rings Varies Anti-proliferative agents; medicinal chemistry
3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-one Oxo group at C5, fused rings C₈H₈O₃ Synthetic intermediates via Diels-Alder reactions
Key Observations:
  • Bioactivity : Unlike 5-oxo derivatives (e.g., anti-proliferative agents ), the oxan-2-yl substituent may confer distinct biological properties, though specific data are lacking in the evidence.
  • Synthetic Routes: The compound’s synthesis likely involves cyclization or substitution reactions, similar to methods for 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (e.g., Diels-Alder or aldol condensation ).

Reactivity and Stability

  • Ring Strain : The dihydro-2H-pyran core introduces strain, enhancing reactivity in ring-opening reactions compared to fully saturated analogs .
  • Oxan-2-yl Group : The ether oxygen in the oxane ring may participate in hydrogen bonding, affecting solubility and crystallinity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of vapors .
  • Storage : Store in a cool, well-ventilated area away from oxidizers, strong acids/bases, and ignition sources. Use explosion-proof refrigerators if required .
  • Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose per local regulations. Avoid release into waterways due to aquatic toxicity .

Q. What synthetic routes are established for this compound, and how are yields optimized?

  • Methodological Answer :

  • Cyclization of Precursors : React γ,δ-unsaturated carbonyl compounds with oxane derivatives under acid catalysis (e.g., p-TsOH) in anhydrous THF. Yields (~70–85%) depend on temperature control (40–60°C) and moisture exclusion .
  • Cross-Coupling Approaches : Utilize Pd-catalyzed alkenylation of dihydropyrans with oxane-substituted alkenes. Optimize ligand choice (e.g., PPh₃) and solvent polarity (e.g., DMF) to suppress side reactions .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Peaks at δ 4.5–5.0 ppm (vinyl protons), δ 3.5–4.0 ppm (oxane OCH₂), and δ 1.5–2.5 ppm (dihydropyran CH₂).
  • ¹³C NMR : Signals at 100–110 ppm (C-O of oxane) and 70–80 ppm (dihydropyran ring carbons) confirm substitution patterns .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 140.1 (calculated: 140.2) .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselective functionalization of this compound?

  • Methodological Answer :

  • Electrophilic Addition : The electron-rich dihydropyran ring undergoes Markovnikov addition with Brønsted acids (e.g., H₂SO₄). The oxane group stabilizes carbocation intermediates at C5 via inductive effects, directing substitution .
  • Radical Pathways : Under UV light, persulfate initiators generate radicals at the allylic C3 position, enabling C–H functionalization (e.g., allylic amination with NaN₃) .

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states. The oxane substituent lowers the activation energy for ring-opening at C2 by 15–20 kJ/mol compared to unsubstituted dihydropyrans .
  • MD Simulations : Simulate solvation effects (e.g., in MeOH) to predict nucleophilic attack sites. Polar solvents stabilize oxyanion intermediates, favoring hydrolysis .

Q. What strategies resolve enantiomers of this compound derivatives for asymmetric catalysis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane/IPA (90:10) to separate enantiomers (α = 1.2–1.5). Adjust flow rate (1.0 mL/min) for baseline resolution .
  • Kinetic Resolution : Employ lipase-catalyzed transesterification (e.g., CAL-B) in TBME. The (R)-enantiomer reacts faster, yielding >90% ee .

Q. How do structural modifications of the oxane substituent affect the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Replace oxane with larger rings (e.g., tetrahydrofuran) to assess steric effects. Bioassays show oxane derivatives exhibit 2–3× higher antimicrobial activity due to improved membrane permeability .
  • Fluorescence Tagging : Introduce a dansyl group at C5 for cellular tracking. Confocal microscopy reveals preferential localization in lipid bilayers .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for the synthesis of this compound derivatives?

  • Methodological Answer :

  • Parameter Optimization : Lower yields (e.g., 50–60%) in refluxing EtOH () vs. 80% in THF ( ) suggest solvent polarity and temperature sensitivity. Conduct DoE (Design of Experiments) to map interactions between solvent, catalyst loading, and reaction time .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., over-oxidation to pyranones). Adjust stoichiometry of reducing agents (e.g., NaBH₄) to minimize side reactions .

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